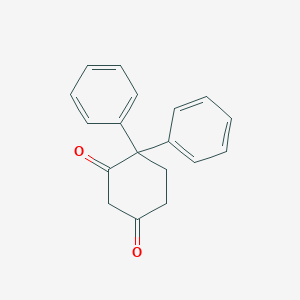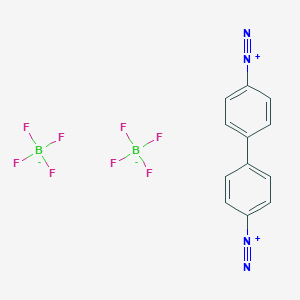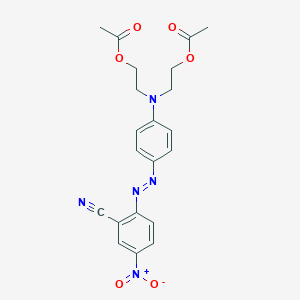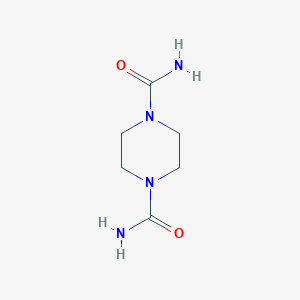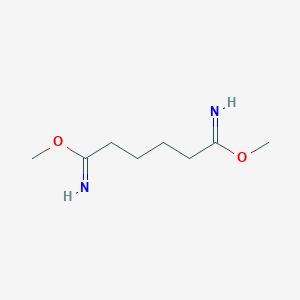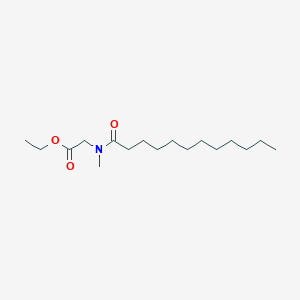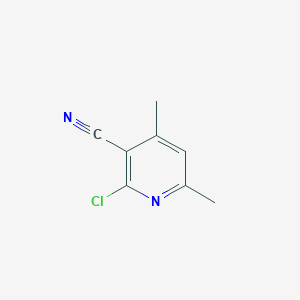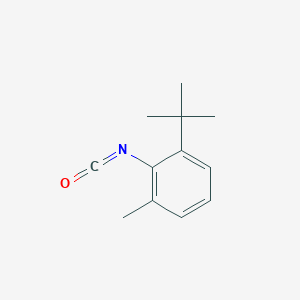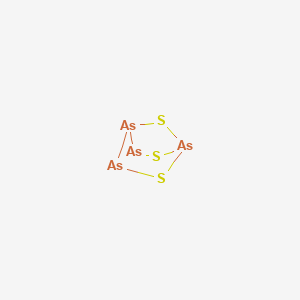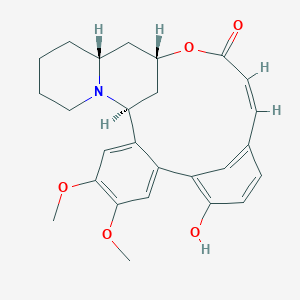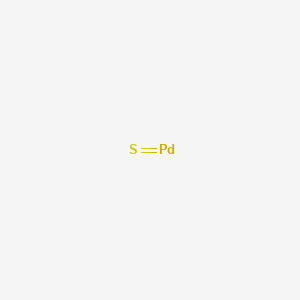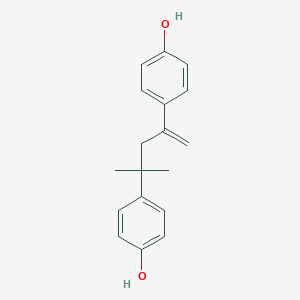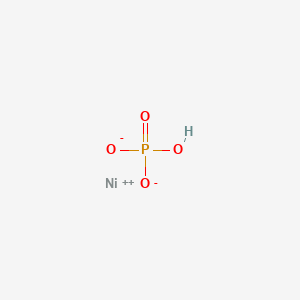
Oxygen; silicon; tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. Oxygen is a colorless, odorless gas that is essential for most living organisms, while silicon is a chemical element that is widely used in the production of electronic devices. Tungsten, on the other hand, is a heavy metal that has unique properties, making it ideal for various scientific applications.
Wirkmechanismus
Oxygen is essential for life as it plays a vital role in the process of respiration, where it is used to produce energy in the form of ATP. Silicon, on the other hand, has unique electrical properties that make it an ideal material for the production of electronic devices. Tungsten has a high melting point and density, making it ideal for various scientific research applications that require high temperatures and radiation shielding.
Biochemische Und Physiologische Effekte
Oxygen is essential for most living organisms as it plays a vital role in the process of respiration. Silicon has no known biochemical or physiological effects, while tungsten has been shown to have toxic effects on living organisms at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Oxygen is readily available and easy to use in lab experiments, making it ideal for various scientific research applications. Silicon is a stable material that can withstand high temperatures and is easy to manipulate, making it ideal for the production of electronic devices. Tungsten is a heavy metal that has unique properties, but it is also toxic at high concentrations, making it challenging to use in lab experiments.
Zukünftige Richtungen
There are various future directions for the use of oxygen, silicon, and tungsten in scientific research applications. For example, researchers are exploring the use of oxygen in the treatment of various medical conditions, including cancer and heart disease. Silicon is being used in the production of new electronic devices, including flexible and transparent electronics. Tungsten is being explored for its potential use in nuclear fusion reactors and as a catalyst in chemical reactions.
Conclusion:
In conclusion, oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. These elements have unique properties that make them ideal for various applications, but they also have limitations that must be considered. As researchers continue to explore the potential uses of these elements, they will undoubtedly discover new and exciting applications that will benefit society.
Synthesemethoden
Oxygen is produced through various methods, including electrolysis, fractional distillation, and liquefaction. Silicon is primarily synthesized through the reduction of silicon dioxide with carbon in an electric furnace, while tungsten is produced through a process called the reduction of tungsten oxide with hydrogen or carbon.
Wissenschaftliche Forschungsanwendungen
Oxygen is widely used in various scientific research applications, including combustion, respiration, and oxidation. Silicon is used in the production of electronic devices, including transistors, solar cells, and computer chips. Tungsten is used in various scientific research applications, including the production of filaments, radiation shielding, and electrical contacts.
Eigenschaften
CAS-Nummer |
12363-31-4 |
|---|---|
Produktname |
Oxygen; silicon; tungsten |
Molekularformel |
H80O40SiW12 |
Molekulargewicht |
2955 g/mol |
InChI |
InChI=1S/40H2O.Si.12W/h40*1H2;;;;;;;;;;;;; |
InChI-Schlüssel |
XEUBSZMTETYQPE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Andere CAS-Nummern |
131412-33-4 |
Verwandte CAS-Nummern |
12027-38-2 (Hydrogen) 51819-40-0 (hydrochloride salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



